![molecular formula C11H13N3O B4391341 [(1-ethyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4391341.png)
[(1-ethyl-1H-benzimidazol-2-yl)methyl]formamide
Overview
Description
[(1-ethyl-1H-benzimidazol-2-yl)methyl]formamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized and studied for its unique properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-benzimidazol-2-yl)methyl]formamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins, such as topoisomerase II and beta-secretase. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of amyloid-beta-induced neurotoxicity in Alzheimer's disease.
Biochemical and Physiological Effects:
[(1-ethyl-1H-benzimidazol-2-yl)methyl]formamide has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. In Alzheimer's disease, it reduces amyloid-beta-induced neurotoxicity by inhibiting beta-secretase and reducing the production of amyloid-beta peptides. Additionally, it has been found to have antimicrobial activity by disrupting bacterial cell membranes.
Advantages and Limitations for Lab Experiments
[(1-ethyl-1H-benzimidazol-2-yl)methyl]formamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, it also has some limitations. It is unstable in aqueous solutions and requires careful handling. Additionally, it has not been extensively studied in vivo, and its toxicity profile is not well understood.
Future Directions
There are several future directions for research on [(1-ethyl-1H-benzimidazol-2-yl)methyl]formamide. One area of interest is the development of more stable analogs that can be used in aqueous solutions. Additionally, further studies are needed to understand its toxicity profile and potential side effects. In cancer research, it may be useful to investigate its potential as a combination therapy with other anticancer agents. In Alzheimer's disease research, it may be useful to study its effects on other proteins involved in the disease, such as tau. Finally, its antimicrobial activity may be further explored for potential use in the development of new antibiotics.
In conclusion, [(1-ethyl-1H-benzimidazol-2-yl)methyl]formamide is a benzimidazole derivative that has shown promising results in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in various fields.
Scientific Research Applications
[(1-ethyl-1H-benzimidazol-2-yl)methyl]formamide has been extensively studied for its potential applications in various fields. It has shown promising results in the treatment of cancer, Alzheimer's disease, and as an antimicrobial agent. In cancer research, it has been found to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, it has been shown to reduce amyloid-beta-induced neurotoxicity. Additionally, it has been found to have antimicrobial activity against various bacterial strains.
properties
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-12-8-15/h3-6,8H,2,7H2,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKVTGUDEZFKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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